Cas no 133071-57-5 (4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid)

4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid
- 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoic acid
- 4-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}amino)-4-oxobutanoic acid
- Maybridge1_003737
- SR-01000423020-1
- 133071-57-5
- 3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoicacid
- SCHEMBL12010930
- CS-0324507
- BAS 00803361
- Oprea1_385814
- 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoic acid
- STK063577
- EU-0070445
- AKOS000497207
- AG-690/12134093
- SR-01000423020
- Oprea1_460059
- 4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobutanoic acid
- HMS552B19
- 4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid
-
- MDL: MFCD01172463
- Inchi: InChI=1S/C14H15N3O6S/c1-9-8-12(16-23-9)17-24(21,22)11-4-2-10(3-5-11)15-13(18)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20)
- InChI Key: ZXGQNVUADFSGGQ-UHFFFAOYSA-N
- SMILES: O=C(O)CCC(NC1=CC=C(S(=O)(NC2=NOC(C)=C2)=O)C=C1)=O
Computed Properties
- Exact Mass: 353.06815638Da
- Monoisotopic Mass: 353.06815638Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 147Ų
- XLogP3: 0.2
4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M179265-2500mg |
4-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoic acid |
133071-57-5 | 2500mg |
$ 1210.00 | 2022-06-04 | ||
TRC | M179265-1000mg |
4-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoic acid |
133071-57-5 | 1g |
$ 605.00 | 2022-06-04 | ||
Chemenu | CM494015-1g |
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoicacid |
133071-57-5 | 95% | 1g |
$415 | 2024-08-02 | |
TRC | M179265-500mg |
4-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoic acid |
133071-57-5 | 500mg |
$ 370.00 | 2022-06-04 | ||
Ambeed | A426186-1g |
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid |
133071-57-5 | 95+% | 1g |
$346.0 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395177-1g |
4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobutanoic acid |
133071-57-5 | 95+% | 1g |
¥3768.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1395177-5g |
4-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-4-oxobutanoic acid |
133071-57-5 | 95+% | 5g |
¥12960.00 | 2024-08-09 |
4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid Related Literature
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
Additional information on 4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid
Research Brief on 4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid (CAS: 133071-57-5)
4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid (CAS: 133071-57-5) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a therapeutic agent, particularly focusing on its mechanism of action, pharmacokinetics, and applications in drug discovery. This research brief synthesizes the latest findings to provide a comprehensive overview of its current status in scientific research.
The compound's structure features a unique combination of an isoxazole ring and a sulfonamide group, which has been linked to its bioactivity. Recent investigations have highlighted its role as a modulator of specific enzymatic pathways, particularly those involved in inflammatory and metabolic disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies.
In addition to its pharmacological properties, 4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid has been studied for its chemical synthesis and optimization. A recent paper in Organic & Biomolecular Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. This advancement is critical for further preclinical and clinical evaluations.
Another area of interest is the compound's potential in targeted drug delivery systems. Research published in Bioconjugate Chemistry in early 2024 explored its conjugation with nanoparticles to enhance bioavailability and reduce off-target effects. These findings open new avenues for its use in precision medicine, particularly for conditions requiring localized therapeutic action.
Despite these promising developments, challenges remain. For example, the compound's solubility and stability under physiological conditions require further optimization. Ongoing studies are investigating structural analogs and formulation strategies to overcome these limitations. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area.
In conclusion, 4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid (CAS: 133071-57-5) represents a versatile scaffold with significant therapeutic potential. Continued research into its mechanisms, synthetic improvements, and delivery systems will be essential to fully realize its applications in medicine. This brief underscores the importance of interdisciplinary collaboration to advance the compound from bench to bedside.
133071-57-5 (4-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)-4-oxobutanoic acid) Related Products
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
